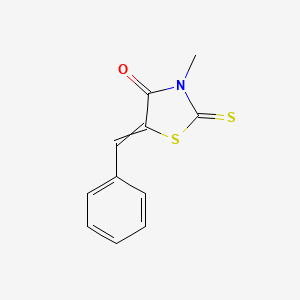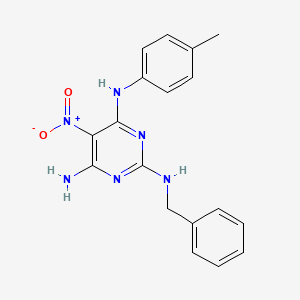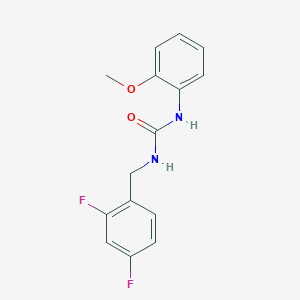methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496671.png)
(R)-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry. Its unique structure, featuring both phosphine and sulfinamide groups, allows it to interact with a wide range of substrates, enhancing the selectivity and efficiency of chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:
Formation of the Phosphine Ligand: The dicyclohexylphosphine group is introduced through a reaction between dicyclohexylphosphine and a suitable aryl halide under palladium-catalyzed conditions.
Introduction of the Sulfinamide Group: The sulfinamide moiety is synthesized by reacting a sulfinyl chloride with a secondary amine, followed by purification.
Coupling of the Phosphine and Sulfinamide Groups: The final step involves coupling the phosphine and sulfinamide intermediates using a suitable coupling agent, such as a carbodiimide, under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, where the phosphine or sulfinamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halides and nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly those requiring high enantioselectivity.
Industry: Applied in the production of fine chemicals and advanced materials, where precise control over molecular structure is essential.
Mécanisme D'action
The mechanism of action of ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide involves its interaction with metal catalysts to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The phosphine group coordinates with the metal center, while the sulfinamide group provides additional steric and electronic effects, enhancing the overall catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide: Similar structure but with diphenylphosphine instead of dicyclohexylphosphine.
®-N-®-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide: Contains di-tert-butylphosphine group.
Uniqueness
The uniqueness of ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide lies in its combination of dicyclohexylphosphine and sulfinamide groups, which provide a balance of steric bulk and electronic properties. This makes it particularly effective in asymmetric catalysis, offering high enantioselectivity and broad substrate compatibility.
Propriétés
Formule moléculaire |
C30H44NOPS |
|---|---|
Poids moléculaire |
497.7 g/mol |
Nom IUPAC |
N-[(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3 |
Clé InChI |
JQOGHPACTGDYMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)

![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)


![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)
![2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12496616.png)

![3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B12496627.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12496631.png)
![2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12496633.png)
![Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496640.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496668.png)
